molecular formula C8H8N2O2 B12913273 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 825634-10-4

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No.: B12913273
CAS No.: 825634-10-4
M. Wt: 164.16 g/mol
InChI Key: FYNWVYUQIXEWCI-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxypropynyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazin-3(2H)-one with propargyl alcohol under specific conditions. The reaction is often catalyzed by palladium or copper catalysts in the presence of a base such as diisopropylamine. The reaction mixture is stirred at room temperature until completion, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one.

    Reduction: Formation of 5-(3-Hydroxyprop-1-en-1-yl)-2-methylpyridazin-3(2H)-one or 5-(3-Hydroxypropyl)-2-methylpyridazin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyridazine ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridine
  • 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrazine
  • 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidine

Uniqueness

5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both a hydroxypropynyl group and a pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different heterocyclic rings .

Properties

CAS No.

825634-10-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(3-hydroxyprop-1-ynyl)-2-methylpyridazin-3-one

InChI

InChI=1S/C8H8N2O2/c1-10-8(12)5-7(6-9-10)3-2-4-11/h5-6,11H,4H2,1H3

InChI Key

FYNWVYUQIXEWCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C=N1)C#CCO

Origin of Product

United States

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